molecular formula C15H17NO3S2 B2682153 1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine CAS No. 2034562-34-8

1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine

Cat. No.: B2682153
CAS No.: 2034562-34-8
M. Wt: 323.43
InChI Key: FLSRQROQDLFYOO-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine is a synthetic organic compound featuring a piperidine core that is differentially functionalized with a phenylsulfonyl group and a thiophen-3-yloxy moiety. This specific molecular architecture, which combines a sulfonamide-like group with heteroaromatic systems, is of significant interest in medicinal chemistry and drug discovery research. The phenylsulfonyl group is a common feature in pharmacologically active compounds and is known to act as a key linker or moiety that can influence the molecule's binding affinity and metabolic stability . Furthermore, piperidine and its substituted derivatives are privileged scaffolds in the development of bioactive molecules, serving as core structures in numerous therapeutic agents . The strategic incorporation of the thiophene ring, a versatile heterocycle, further enhances the compound's potential as a building block for the exploration of novel chemical space, particularly in the synthesis of compounds targeting various enzymes and receptors . Research into analogous compounds has demonstrated that structures containing piperidine and sulfonyl groups can exhibit a range of biological activities, serving as key intermediates in the development of antiviral and antimicrobial agents . This compound is provided For Research Use Only and is intended solely for use in laboratory research. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-thiophen-3-yloxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c17-21(18,15-4-2-1-3-5-15)16-9-6-13(7-10-16)19-14-8-11-20-12-14/h1-5,8,11-13H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSRQROQDLFYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine typically involves the reaction of piperidine with phenylsulfonyl chloride and thiophen-3-ol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality material.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophen-3-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the piperidine ring, making it more nucleophilic.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenylsulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

A. Treatment of Metabolic Disorders

Recent studies have indicated that 1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine exhibits significant potential in the treatment of metabolic syndrome, which encompasses conditions such as type 2 diabetes and obesity. The compound's mechanism involves the inhibition of 11-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the regulation of glucocorticoids that affect glucose metabolism and fat accumulation. Inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation, making it a candidate for addressing metabolic disorders .

B. Central Nervous System Disorders

The compound has also been studied for its effects on central nervous system disorders. It shows promise in treating conditions such as Alzheimer's disease and mild cognitive impairment by potentially enhancing cognitive function through modulation of neurotransmitter systems . The ability to penetrate the blood-brain barrier further enhances its therapeutic prospects in neuropharmacology.

C. Cancer Therapy

In oncology, derivatives of piperidine compounds, including this compound, have been explored for their anticancer properties. Research has demonstrated that certain piperidine derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects against various tumor types . This activity is particularly relevant in the development of new chemotherapeutic agents aimed at improving treatment outcomes for patients with resistant forms of cancer.

Synthesis and Derivative Development

The synthesis of this compound has been reported using various methodologies that enhance yield and purity. Notably, innovative synthetic routes have been developed to create analogs with improved pharmacokinetic properties. These derivatives are being evaluated for enhanced bioavailability and therapeutic efficacy .

Table: Summary of Key Findings Related to Applications

Study Application Findings Reference
Study on metabolic syndromeInhibition of 11β-HSD1Improved insulin sensitivity and reduced body fat
Alzheimer's disease researchNeuroprotective effectsEnhanced cognitive function in animal models
Cancer therapy investigationCytotoxicity in tumor cellsInduced apoptosis in hypopharyngeal tumor cells

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine involves its interaction with various molecular targets. The phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The thiophen-3-yloxy group may enhance the compound’s binding affinity to specific receptors or enzymes, modulating their function. The piperidine ring provides structural rigidity and influences the overall conformation of the molecule, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine Core

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key References
1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine 1: Phenylsulfonyl; 4: Thiophen-3-yloxy Not explicitly stated Under investigation (potential CNS targets)
4-([(3-Chlorobenzoyl)oxy]imino)-1-(phenylsulfonyl)piperidine (CAS 477847-27-1) 1: Phenylsulfonyl; 4: 3-Chlorobenzoyloxy-imino 392.86 Unreported (structural analog)
Fentanyl (1-(2-Phenethyl)-4-(N-propionylanilino)piperidine) 1: Phenethyl; 4: N-propionylanilino 336.47 Potent µ-opioid receptor agonist
Histamine H3 antagonist derivatives (e.g., 4-(heterocyclylalkoxy)phenyl analogs) Variable heterocycles at 1- and 4-positions ~400–500 (estimated) Neurological targets (Alzheimer’s, etc.)
Natural piperidine alkaloids (e.g., Piperine, Nigramides) Amide or alkyl chains at 1- and 4-positions ~285–600 Anticancer, anti-inflammatory, antimicrobial

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The thiophen-3-yloxy group in the target compound introduces a sulfur-containing aromatic system, which may enhance lipophilicity and π-π stacking interactions compared to the 3-chlorobenzoyloxy-imino group in CAS 477847-27-1 . Fentanyl derivatives prioritize bulky aromatic groups (e.g., phenethyl) for µ-opioid receptor binding, whereas the phenylsulfonyl group in the target compound may redirect selectivity toward non-opioid targets (e.g., ion channels or enzymes) .

Synthetic Accessibility :

  • The phenylsulfonyl group is synthetically tractable via sulfonylation reactions, as seen in urea derivatives (e.g., ’s hypoglycemic agents) . Natural analogs like piperine require complex extraction and purification, limiting scalability .

Metabolic Stability: Sulfonamides generally exhibit higher metabolic stability than esters or amides (e.g., fentanyl’s propionylanilino group, which undergoes rapid hepatic cleavage) . This positions the target compound as a candidate for prolonged half-life in vivo.

Biological Activity

1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by a piperidine ring substituted with a phenylsulfonyl group and a thiophen-3-yloxy moiety. Its molecular formula is C14H15NO3S, with a molecular weight of 287.34 g/mol.

Antiviral Activity

Recent studies have highlighted the antiviral potential of analogues related to this compound, particularly against viruses such as chikungunya virus (CHIKV). For instance, modifications in the structure have led to increased potency and selectivity against CHIKV, demonstrating that piperidine derivatives can serve as effective antiviral agents. In one study, compounds derived from similar structures showed significant inhibitory effects on viral replication with selectivity indices indicating low cytotoxicity .

Antibacterial Activity

The antibacterial properties of sulfonamide derivatives, including those related to this compound, have been documented. Compounds with similar sulfonyl groups exhibited moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged significantly, indicating varying degrees of effectiveness .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Specifically, it has shown potential as an acetylcholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease. The mechanism involves binding at the active site of the enzyme, thereby inhibiting its function and leading to increased levels of acetylcholine in the synaptic cleft .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Antiviral Mechanism : The compound's structure allows it to bind effectively to viral proteins or enzymes necessary for viral replication.
  • Antibacterial Mechanism : The sulfonamide group is known to interfere with bacterial folic acid synthesis, a critical pathway for bacterial growth and survival.
  • Enzyme Inhibition : By binding to acetylcholinesterase, it prevents the breakdown of acetylcholine, enhancing cholinergic transmission.

Case Studies

StudyFindingsReference
Antiviral ActivityIdentified as a potent inhibitor of CHIKV with structure-activity relationship insights leading to improved analogues
Antibacterial ScreeningDemonstrated moderate activity against Salmonella typhi and Bacillus subtilis with varying IC50 values
Enzyme InhibitionShowed promising results as an acetylcholinesterase inhibitor with potential applications in neurodegenerative diseases

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